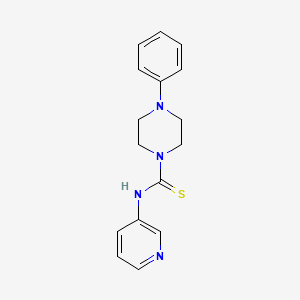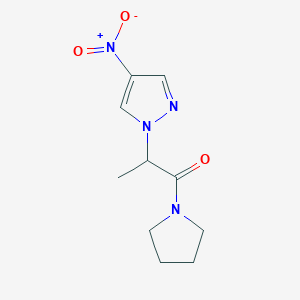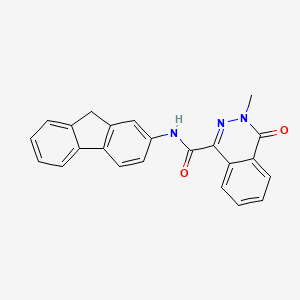![molecular formula C21H19F3N4O B14946222 N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)
N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine: is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine typically involves multiple steps, including the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to form the pyrrolo[2,3-D]pyrimidine core, and subsequent N-methylation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activity and potential as therapeutic agents.
Pyrido[2,3-d]pyrimidin-5-one: Another compound with a similar core structure, used in various chemical and biological studies.
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C21H19F3N4O |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N,N-dimethyl-7-phenyl-2-[2-(trifluoromethoxy)phenyl]-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19F3N4O/c1-27(2)19-16-12-13-28(14-8-4-3-5-9-14)20(16)26-18(25-19)15-10-6-7-11-17(15)29-21(22,23)24/h3-11H,12-13H2,1-2H3 |
InChI Key |
ROCRJWIFEQOBER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1CCN2C3=CC=CC=C3)C4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B14946154.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide](/img/structure/B14946164.png)
![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)
